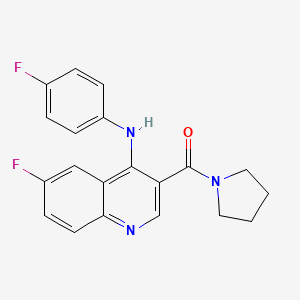
(6-氟-4-((4-氟苯基)氨基)喹啉-3-基)(吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C20H17F2N3O. It contains a quinoline ring, which is a nitrogen-containing bicyclic compound , and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The quinoline system can be synthesized and modified by incorporating substituents into various positions or by means of annelation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline ring and a pyrrolidine ring. The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the functional groups present in the molecule. The presence of the quinoline and pyrrolidine rings could offer multiple sites for reactions .科学研究应用
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its quinoline structure is known to interact with DNA and proteins in cancer cells, leading to apoptosis (programmed cell death) and inhibition of tumor growth .
Antimicrobial Activity
The quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. They are effective against a variety of Gram-positive and Gram-negative bacteria by interfering with bacterial DNA synthesis and promoting the cleavage of bacterial DNA gyrase and topoisomerase IV .
Antiviral Applications
Research has indicated that this compound can be used in antiviral applications. Its structure allows it to inhibit viral replication by targeting viral enzymes and proteins, making it a potential candidate for treating viral infections such as influenza and HIV .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and providing relief in conditions such as arthritis and other inflammatory diseases .
Antimalarial Research
Quinoline derivatives have a long history of use in antimalarial drugs. This compound, with its specific structural modifications, has shown promise in inhibiting the growth of Plasmodium species, the parasites responsible for malaria .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound. It has been found to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Properties
The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This makes it useful in preventing cellular damage and aging, as well as in the treatment of diseases caused by oxidative stress .
Antidiabetic Applications
Research has also focused on the antidiabetic potential of this compound. It can modulate glucose metabolism and improve insulin sensitivity, which is beneficial in managing diabetes and its complications .
These applications highlight the versatility and potential of “(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” in various fields of scientific research.
Synthesis and therapeutic potential of quinoline derivatives A brief review of the biological potential of indole derivatives
属性
IUPAC Name |
[6-fluoro-4-(4-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPALYHCTYVRITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


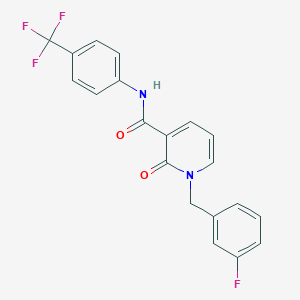
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2659003.png)
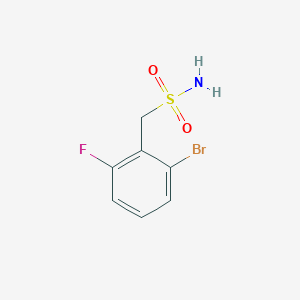
![3-(3-Hydroxypropyl)-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2659007.png)
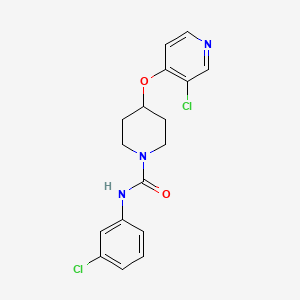
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2659009.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
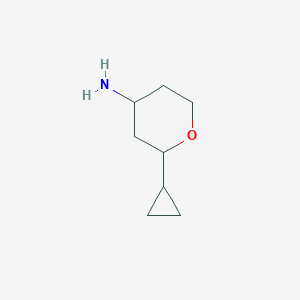
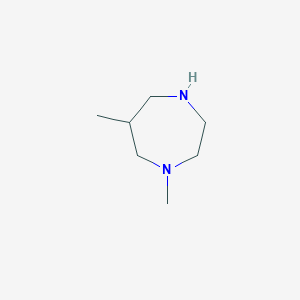
![N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659017.png)
![2-Oxo-4-(4-methylphenyl)-6-[[(4-methylphenyl)sulfonyl]methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2659020.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
![1-Ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2659024.png)